molecular formula C14H17BN2O3 B6335689 3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester CAS No. 1403469-19-1

3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester

Cat. No. B6335689
CAS RN: 1403469-19-1
M. Wt: 272.11 g/mol
InChI Key: GONIVCXCAVHVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester (3-OPB-P) is a synthetically produced compound that has been used in a variety of scientific applications. It is a versatile compound that has been used in a range of experiments, from basic laboratory work to complex biochemical and physiological studies. The versatility and wide range of applications of 3-OPB-P make it an invaluable tool for scientists.

Scientific Research Applications

4-n-Pentylbiphenyl-4’-carboxylic acid

This compound is used in the preparation of other compounds through acidic hydrolysis . It is used as an intermediate in the synthesis of other chemicals .

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazole

This compound has several applications in various scientific areas:

Organic Synthesis: It is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .

Material Science: It is used in the preparation of materials due to its high stability, low toxicity, and high reactivity in various transformation processes .

Medicinal Chemistry: It is used in the organic synthesis of drugs, where boronic acid compounds are usually used to protect diols .

Biological Applications: Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections .

Drug Delivery: Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . These carriers can not only load anti-cancer drugs, but also deliver insulin and genes .

3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Anticancer Activity: Oxadiazoles have been reported for their biological activities like anticancer .

Vasodilator Activity: They have been widely explored for their vasodilator property .

Anticonvulsant Activity: Oxadiazoles have been reported for their anticonvulsant activity .

Antidiabetic Activity: They have been reported for their antidiabetic activity .

Other Miscellaneous Applications: Oxadiazoles have been reported for their other miscellaneous applications like anti-HIV, antibacterial, antifungal, antimycobacterial, anthelmintic, hypoglycemic and antiangiogenic properties .

Mechanism of Action

Target of Action

The primary targets of 4-n-Pentylbiphenyl-4’-carboxylic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-n-Pentylbiphenyl-4’-carboxylic acid are not well-studied. Its bioavailability, metabolism, and excretion patterns remain unknown. Its predicted properties include a melting point of 268 °c and a boiling point of 425.6±34.0 °C .

Action Environment

It is recommended to be stored in a dry, room temperature environment .

properties

IUPAC Name

3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-6-10(8-11)12-16-9-18-17-12/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONIVCXCAVHVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.